4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid
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Overview
Description
4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexane ring via an ester bond. The compound is characterized by the presence of an aminomethyl group attached to the cyclohexane ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 4-(aminomethyl)cyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzoic acid moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)cyclohexane-1-carboxylic acid: Lacks the benzoic acid moiety.
4-Hydroxybenzoic acid: Lacks the cyclohexane ring and aminomethyl group.
Uniqueness
4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and cyclohexane moieties allows for a broader range of interactions and applications compared to its individual components.
Properties
CAS No. |
61499-20-5 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
4-[4-(aminomethyl)cyclohexanecarbonyl]oxybenzoic acid |
InChI |
InChI=1S/C15H19NO4/c16-9-10-1-3-12(4-2-10)15(19)20-13-7-5-11(6-8-13)14(17)18/h5-8,10,12H,1-4,9,16H2,(H,17,18) |
InChI Key |
HOMPCMOXFHMOED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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